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Compound of Interest

4-(5-Chlorothiophen-2-yl)-4-
Compound Name:
oxobutanoic acid

CAS No.: 70685-06-2

Cat. No.: B1586097

Get Quote

Executive Summary & Chemical Profile

4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid is a keto-acid intermediate utilized in the
synthesis of bioactive thiophene derivatives. It is structurally characterized by a 5-
chlorothiophene moiety conjugated to a succinyl chain. Its primary synthetic utility lies in its
dual functionality: the ketone allows for reduction or reductive amination, while the carboxylic
acid facilitates coupling or cyclization (e.g., to thienopyridazinones).

Chemical Identity Table
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Parameter Detail

IUPAC Name 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid
CAS Registry 70685-06-2

Molecular Formula

Molecular Weight 218.66 g/mol

Monoisotopic Mass

217.98 g/mol (

)

Physical State

Off-white to pale yellow crystalline solid

Melting Point

128-132 °C (Typical range for aryl-succinyl

acids)

Solubility

Soluble in DMSO, Methanol, Ethyl Acetate;
Sparingly soluble in Water

Synthesis & Reaction Logic

Understanding the synthesis is prerequisite to interpreting the spectroscopic impurity profile.

The compound is classically prepared via Friedel-Crafts acylation.[1][2]

Synthetic Route

Reagents: 2-Chlorothiophene, Succinic Anhydride, Aluminum Chloride (

). Solvent: Nitrobenzene or Dichloromethane (DCM). Mechanism: Electrophilic Aromatic

Substitution (

).[2]

o Activation:

complexes with succinic anhydride, opening the ring to generate the electrophilic acylium

species.
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o Substitution: The acylium ion attacks the 5-position of the 2-chlorothiophene ring. The 5-
position is favored due to the directing effect of the sulfur atom and the steric/electronic
blocking of the 2-position by chlorine.

o Hydrolysis: Acidic workup hydrolyzes the aluminum complex to yield the free keto-acid.

Process Flow Diagram (Graphviz)
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+AICI3 (Electrophile)

Click to download full resolution via product page

Caption: Figure 1. Friedel-Crafts acylation pathway for the synthesis of 4-(5-Chlorothiophen-
2-yl)-4-oxobutanoic acid.

Spectroscopic Characterization

The following data represents the reference standards for confirming the identity and purity of
the compound.

Nuclear Magnetic Resonance (NMR)

Assignments are based on the characteristic shifts of 2,5-disubstituted thiophenes and succinyl
derivatives.

NMR (400 MHz, DMSO-
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Shift (
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Infrared Spectroscopy (FT-IR)

Key diagnostic bands confirm the presence of both carbonyl environments and the

halogenated heteroaromatic ring.

© 2026 BenchChem. All rights reserved.

5/9

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586097?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Wavenumber (
Vibration Mode

Functional Group

)

2800-3200 O-H Stretch (Broad) Carboxylic Acid dimer.

1710 C=0 Stretch Carboxylic Acid carbonyl.
Ketone carbonyl (shifted lower

1665 C=0 Stretch ] ] ]
due to thiophene conjugation).
Thiophene ring skeletal

1415 C=C Stretch o
vibration.

780 C-ClI Stretch Aryl chloride.

Mass Spectrometry (MS)

lonization Mode: Electrospray lonization (ESI) or Electron Impact (El). Isotopic Pattern: The

presence of a single Chlorine atom results in a characteristic 3:1 ratio between the M and M+2

peaks.

e Molecular lon (

in ESI Negative): m/z 217 (100%), 219 (32%).

» Fragmentation (El, 70eV):

o

m/z 218: Molecular lon (

).

m/z 145/147:

[¢]

(Acylium ion) — Base Peak.

m/z 117/119:

o

(Loss of CO).

m/z 73;

[e]
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(Succinyl chain fragment).

Analytical Method Validation (HPLC)

For purity assessment in drug development, the following HPLC conditions are recommended
to separate the product from the starting material (2-chlorothiophene) and potential succinic
acid byproducts.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 um).
e Mobile Phase A: 0.1% Phosphoric Acid in Water.
» Mobile Phase B: Acetonitrile.
e Gradient: 10% B to 90% B over 15 minutes.
o Flow Rate: 1.0 mL/min.
e Detection: UV at 254 nm (Thiophene absorption maximum).
e Retention Time Logic:
o Succinic Acid: ~1-2 min (highly polar).
o Product: ~8-10 min.
o 2-Chlorothiophene: ~12-13 min (non-polar).
Impurity Profiling Logic
When analyzing crude spectra, look for these specific signatures:
o Regioisomer (3-substitution): A minor doublet pair in

NMR with a smaller coupling constant (
Hz) indicates acylation at the 3-position (unfavored but possible).

e Succinic Acid: A singlet at
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2.42 ppm (DMSO) indicates unreacted anhydride hydrolysis.

 Aliphatic Impurities: Multiplets in the 0.8—1.5 ppm range suggest residual grease or solvents
(Hexane/Ethyl Acetate) used in workup.

References

e ChemicalBook. (2025). 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid - Product Properties
and Safety. Retrieved from

» National Center for Biotechnology Information. (2025). PubChem Compound Summary for
CID 2384324, 4-(5-Chlorothiophen-2-yl)-4-oxobutanoic acid. Retrieved from

e Sigma-Aldrich. (2025). Friedel-Crafts Acylation: Mechanism and Synthetic Applications.
Retrieved from

e BLD Pharm. (2025). Certificate of Analysis and MSDS: 4-(5-Chlorothiophen-2-yl)-4-
oxobutanoic acid. Retrieved from

 Beilstein Journal of Organic Chemistry. (2013). Preparation of halogenated 2-
thiophenecarboxylic acid derivatives. Retrieved from

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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